3-Chloro-5-(trifluoromethyl)pyridine-2-thiol
Overview
Description
3-Chloro-5-(trifluoromethyl)pyridine-2-thiol: is a chemical compound with the molecular formula C6H3ClF3NS and a molecular weight of 213.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a trifluoromethyl group at the fifth position, and a thiol group at the second position on the pyridine ring . This compound is known for its applications in various fields, including chemical synthesis and industrial processes .
Mechanism of Action
Target of Action
It’s known that this compound is used as a reagent in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reaction it’s involved in.
Mode of Action
As a reagent, it likely interacts with its targets through chemical reactions, contributing its trifluoromethyl group to the formation of new compounds .
Biochemical Pathways
Given its role as a reagent in organic synthesis , it’s plausible that it could influence a variety of biochemical pathways depending on the specific compounds it helps to synthesize.
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific conditions of the reaction it’s involved in, as well as the properties of the resulting compound .
Result of Action
As a reagent, its primary function is to contribute to the synthesis of other compounds , so its effects would largely depend on the properties of these resulting compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Method 1: One common synthetic route involves the reaction of 2-hydroxy-3-chloropyridine with trifluoromethyl ketone under alkaline conditions to produce 3-chloro-5-(trifluoromethyl)pyridine-2-thiol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol can undergo oxidation reactions to form sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include chlorine gas in hydrochloric acid solution .
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Sulfonyl Chlorides: Oxidation of this compound can yield sulfonyl chloride derivatives.
Scientific Research Applications
Chemistry:
Building Block: 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: This compound is explored for its potential use in drug development due to its unique chemical properties.
Industry:
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a fluorine atom instead of a thiol group.
5-(Trifluoromethyl)pyridine-2-thiol: This compound lacks the chlorine atom present in 3-chloro-5-(trifluoromethyl)pyridine-2-thiol.
Uniqueness:
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)-1H-pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NS/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCNTBWWNBGRFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC=C1C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353242 | |
Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-74-2 | |
Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-(trifluoromethyl)pyridine-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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